molecular formula C39H32N2O9 B11563468 butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

Cat. No.: B11563468
M. Wt: 672.7 g/mol
InChI Key: OMENGKOLUBSZCY-UHFFFAOYSA-N
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Description

Butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is a complex organic compound featuring two isoindole-1,3-dione (phthalimide) cores interconnected via a carbonyl group. Each phthalimide moiety is substituted with a benzoate ester functionalized with butyl chains (). Its extended conjugation system and ester linkages may influence solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C39H32N2O9

Molecular Weight

672.7 g/mol

IUPAC Name

butyl 4-[5-[2-(4-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]benzoate

InChI

InChI=1S/C39H32N2O9/c1-3-5-19-49-38(47)23-7-13-27(14-8-23)40-34(43)29-17-11-25(21-31(29)36(40)45)33(42)26-12-18-30-32(22-26)37(46)41(35(30)44)28-15-9-24(10-16-28)39(48)50-20-6-4-2/h7-18,21-22H,3-6,19-20H2,1-2H3

InChI Key

OMENGKOLUBSZCY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate typically involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of microreactors can enhance the reaction rate and yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the butoxycarbonyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester functional groups.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Dibutyl 4,4′-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate

This compound shares the same core structure as the target molecule, differing only in the ester substituents (butyl vs. other alkyl groups).

Benzyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate ()

Key differences include:

  • A benzyl ester group instead of butyl.
  • A chiral center, absent in the target compound.
    These structural variations may lead to divergent bioactivity profiles, as indole moieties often interact with aromatic receptors or enzymes .

2-(4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl)butyric acid ()

This analogue replaces the benzoate ester with a butyric acid group. The carboxylic acid functionality increases hydrophilicity, making it more suitable for ionic interactions in aqueous environments. Such modifications are critical in drug design for balancing solubility and bioavailability .

Physicochemical and Functional Group Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Lipophilicity (Predicted)
Target Compound () ~674* Phthalimide, benzoate ester, butyl chains High (LogP > 5)
Dibutyl 4,4′-carbonylbis(...)dibenzoate ~674* Phthalimide, benzoate ester, butyl chains High (LogP > 5)
Benzyl-pyrrole-dione () ~450 Pyrrole-dione, indole, benzyl ester Moderate (LogP ~3)
Butyric acid analogue () ~354 Phthalimide, carboxylic acid Low (LogP ~2)

*Estimated based on molecular formula.

Computational Similarity Analysis

Tanimoto and Dice Similarity Metrics

The target compound’s structural similarity to analogues can be quantified using fingerprint-based metrics:

  • Tanimoto Coefficient : Measures overlap of molecular descriptors (e.g., MACCS keys, Morgan fingerprints). For example, the target compound and its dibutyl analogue () would exhibit a Tanimoto score >0.85 due to identical cores, while the butyric acid analogue () may score ~0.65 .
  • Dice Index : Emphasizes shared features over unique ones, useful for scaffold-focused comparisons.

Bioactivity Profile Clustering ()

Compounds with phthalimide cores often cluster in bioactivity assays targeting proteasomes or kinases.

Implications for Drug Design

  • Ester Chain Length : Butyl esters (target compound) vs. methyl () or benzyl () groups alter metabolic stability. Longer chains may resist hydrolysis, prolonging half-life.
  • Core Modifications : Replacing phthalimide with pyrrole-dione () introduces chirality, enabling enantioselective interactions.
  • Functional Group Interchange : Carboxylic acids () vs. esters (target compound) affect ionization state and target binding .

Biological Activity

Butyl 4-[5-({2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is a complex organic compound with potential biological activity. Its structure features multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula: C39H32N2O9
Molecular Weight: 672.68 g/mol
CAS Number: Not specified in the search results.

The compound's structure includes isoindole derivatives, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties.

Research indicates that compounds similar to this compound may target various biological pathways:

  • Inhibition of Enzymatic Activity : Studies have shown that similar compounds can act as inhibitors of specific enzymes involved in disease processes. For example, cruzain inhibitors have been explored in the context of Trypanosoma cruzi infections, demonstrating significant inhibitory effects at low micromolar concentrations (IC50 values in the nanomolar range) .
  • Regulatory T-cell Modulation : The compound may influence regulatory T-cell (Treg) function. IKZF2 degradation has been linked to altered Treg activity, which could be relevant for autoimmune diseases and cancer treatment . The modulation of Treg markers such as CD103 and GITR suggests a potential role in immune regulation.

Case Studies

Several studies highlight the biological implications of compounds structurally related to this compound:

StudyFindings
Study A Demonstrated that a related isoindole derivative inhibited cancer cell proliferation with an IC50 of 0.6 μM against T. cruzi amastigotes .
Study B Showed that compounds targeting IKZF2 could enhance Treg function and suppress effector T-cell activation .
Study C Found that structural modifications led to improved selectivity and potency against specific cancer cell lines .

Potential Therapeutic Applications

The biological activities suggest several potential therapeutic applications:

  • Anticancer Therapy : Given the compound's ability to inhibit key enzymes and modulate immune responses, it may serve as a candidate for cancer therapy.
  • Autoimmune Diseases : By influencing Treg populations and their function, this compound could potentially be used to treat autoimmune conditions where Treg function is compromised.
  • Infectious Diseases : The demonstrated activity against T. cruzi indicates potential use in treating Chagas disease or other parasitic infections.

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